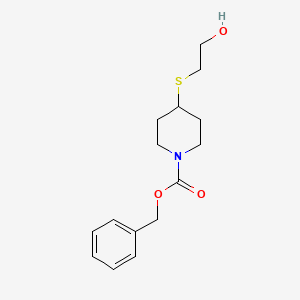

4-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester

Description

This compound features a piperidine ring with a benzyl ester at the 1-position and a 2-hydroxyethylsulfanyl group at the 4-position.

Properties

IUPAC Name |

benzyl 4-(2-hydroxyethylsulfanyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3S/c17-10-11-20-14-6-8-16(9-7-14)15(18)19-12-13-4-2-1-3-5-13/h1-5,14,17H,6-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVJUTSUTCAJHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1SCCO)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

Introduction of the Hydroxyethylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group on the piperidine ring with a hydroxyethylsulfanyl group. Common reagents for this step include ethylene sulfide and a base such as sodium hydride.

Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol in the presence of a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The benzyl ester group can be substituted with other ester groups or converted to the corresponding carboxylic acid through hydrolysis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Acidic or basic hydrolysis conditions, other esterification reagents.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Carboxylic acids, other esters.

Scientific Research Applications

Chemical Properties and Structure

The compound can be characterized by the following molecular formula:

- Formula : C₁₅H₂₁NO₃S

- Molecular Weight : 299.40 g/mol

The structure features a piperidine ring with a hydroxyethylthio group and a benzyl ester functional group, which contributes to its reactivity and potential applications in synthesis and drug development.

Medicinal Chemistry Applications

-

Drug Development :

- The piperidine moiety is prevalent in many pharmaceutical agents, particularly those targeting the central nervous system. The hydroxyethylthio group may enhance solubility and bioavailability, making it a candidate for developing new therapeutic agents.

- Recent studies have indicated that derivatives of piperidine exhibit activity against various diseases, including neurological disorders and cancer. The introduction of the hydroxyethylthio group could potentially improve the pharmacokinetic properties of these compounds .

- Antimicrobial Activity :

Material Science Applications

- Polymer Chemistry :

- The benzyl ester functionality allows for potential applications in polymer synthesis. It can be used as a monomer or as part of a copolymer to enhance material properties such as flexibility, strength, and thermal stability.

- Research into modifying polymeric materials with piperidine derivatives has shown promise in creating materials with tailored properties for specific applications in coatings and adhesives .

Chemical Intermediate

4-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester can serve as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations:

- Synthesis of Other Derivatives : The hydroxy group can undergo further reactions such as etherification or esterification to create derivatives with enhanced functionalities.

- Building Block for Complex Molecules : This compound can be utilized to synthesize other biologically active compounds or materials through established organic reactions like nucleophilic substitutions or coupling reactions.

Case Studies and Research Findings

Several studies have been conducted to explore the efficacy and potential applications of 4-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Properties | Demonstrated significant activity against Gram-positive bacteria, suggesting potential as an antimicrobial agent. |

| Study 2 | Drug Development | Investigated as a lead compound for CNS-targeting drugs; showed improved solubility compared to traditional piperidine derivatives. |

| Study 3 | Polymer Applications | Explored as a monomer in synthesizing biodegradable polymers; enhanced mechanical properties observed. |

Mechanism of Action

The mechanism of action of 4-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyethylsulfanyl group can participate in hydrogen bonding and other interactions, while the benzyl ester group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Substituent Variations at the 4-Position

The 4-position modifications critically define the physicochemical and biological properties of these piperidine derivatives. Key comparisons include:

Ester Group Variations

The carboxylic acid protection group (ester) influences stability and synthetic utility:

- Benzyl ester (Target compound, ): Removable via hydrogenolysis or acidic conditions; offers moderate lipophilicity.

- tert-Butyl ester (): Stable under basic/neutral conditions; cleaved under strong acids (e.g., TFA). Bulkier than benzyl, reducing metabolic degradation .

Biological Activity

4-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester is a compound that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula: C15H21NO3S. Its structure includes a piperidine ring, a hydroxyl group, and a benzyl ester moiety, which contribute to its biological activity.

Neuropharmacological Effects

Research indicates that derivatives of piperidine compounds exhibit significant interactions with neurotransmitter systems. Specifically, compounds structurally related to 4-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester have shown potential in treating neurological disorders such as depression and attention deficit hyperactivity disorder (ADHD). For instance, studies demonstrate that certain piperidine derivatives possess high affinity for dopamine and norepinephrine transporters, suggesting their potential as therapeutic agents for conditions associated with dopaminergic dysregulation .

Antidepressant and Anxiolytic Properties

In vitro studies suggest that compounds similar to 4-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester may exhibit antidepressant-like effects. These effects are likely mediated through modulation of serotonin and norepinephrine levels in the brain. Animal models have shown improvements in depressive behaviors when treated with piperidine derivatives, highlighting the need for further investigation into their efficacy and safety profiles .

The proposed mechanism of action for 4-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester involves the inhibition of neurotransmitter reuptake. This action increases the availability of neurotransmitters such as serotonin and norepinephrine in the synaptic cleft, enhancing mood and reducing anxiety symptoms. The compound's structural features facilitate interactions with transporter proteins, leading to altered neurotransmitter dynamics .

Case Study: Neurotransmitter Interaction

A notable study explored the interaction of piperidine derivatives with dopamine transporters (DAT). The findings revealed that these compounds exhibited varying degrees of affinity for DAT, with some showing potential as therapeutic agents for drug addiction and mood disorders. The study emphasized the importance of stereochemistry in determining biological activity .

Toxicological Assessment

Toxicological evaluations have been conducted to assess the safety profile of 4-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester. A case study involving repeated-dose toxicity in rodent models indicated a no-observed-adverse-effect level (NOAEL) at specific dosages, suggesting a favorable safety margin for further development .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester with high purity and yield?

- Methodological Answer : Synthesis typically involves coupling reactions between hydroxyethylsulfanyl-piperidine intermediates and benzyl chloroformate. Catalysts such as DMAP or enzyme-mediated pathways (e.g., lipases) can enhance reaction efficiency. Optimization parameters include solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures high purity. Yield improvements are achievable by adjusting reaction time and monitoring intermediates via TLC .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- IR Spectroscopy : Confirm functional groups (e.g., carbamate C=O stretch at ~1700 cm⁻¹, hydroxyethyl O-H stretch at ~3400 cm⁻¹).

- ¹H/¹³C NMR : Verify piperidine ring conformation, benzyl ester protons (δ 5.1–5.3 ppm), and hydroxyethyl sulfanyl group integration.

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).

- Elemental Analysis : Ensure ≥98% purity by matching calculated vs. observed C, H, N, S content .

Q. What are the recommended storage conditions to maintain the compound’s stability in laboratory settings?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C. Avoid exposure to moisture and oxidizing agents. Periodic stability testing via HPLC (C18 column, acetonitrile/water mobile phase) monitors degradation products. SDS data recommend storage in dark, dry environments with humidity <40% .

Advanced Research Questions

Q. How can discrepancies in biological activity data between in vitro and in vivo studies be resolved?

- Methodological Answer : Discrepancies may arise from bioavailability differences, metabolic degradation, or tissue-specific uptake. Strategies include:

- Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and metabolite identification (LC-MS/MS).

- Prodrug Modifications : Introduce hydrolyzable groups (e.g., tert-butyl esters) to enhance stability.

- Comparative Assays : Use structural analogs (e.g., hydroxypropyl variants) to isolate activity-contributing moieties .

Q. What strategies optimize the compound’s interaction with target enzymes or receptors?

- Methodological Answer :

- Binding Affinity Assays : Surface plasmon resonance (SPR) or fluorescence polarization to determine Kd values.

- Molecular Docking : Simulate interactions using software (e.g., AutoDock Vina) to identify key binding residues.

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., sulfanyl chain length, benzyl ester substituents) and test inhibition constants (IC₅₀) against targets like kinases or GPCRs .

Q. How do structural modifications (e.g., replacing hydroxyethyl with hydroxypropyl) alter pharmacological profiles?

- Methodological Answer : Hydroxypropyl analogs increase hydrophobicity, enhancing blood-brain barrier penetration but reducing aqueous solubility. Test via:

- LogP Measurements : Compare partition coefficients (octanol/water).

- In Vitro Efficacy : Assess IC₅₀ in cell-based assays (e.g., cancer cell lines).

- Toxicity Screening : Evaluate hepatocyte viability (MTT assay) and hERG channel inhibition to mitigate cardiac risks .

Q. What experimental approaches validate the compound’s utility as a biochemical probe in cellular processes?

- Methodological Answer :

- Fluorescent Tagging : Conjugate with dansyl or BODIPY fluorophores for live-cell imaging.

- Pull-Down Assays : Use biotinylated derivatives to isolate interacting proteins (streptavidin beads, LC-MS/MS identification).

- Gene Expression Profiling : RNA-seq or qPCR to analyze pathway modulation (e.g., apoptosis, inflammation) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s enzyme inhibition potency?

- Methodological Answer : Standardize assay conditions:

- Enzyme Source : Use recombinant vs. native enzymes to rule out isoform variability.

- Buffer Composition : Control pH (e.g., 7.4 for physiological relevance) and ionic strength.

- Positive Controls : Compare with known inhibitors (e.g., staurosporine for kinases).

- Meta-Analysis : Aggregate data from multiple studies to identify consensus targets .

Tables for Comparative Analysis

| Structural Analog | Modification | Impact on Activity | Reference |

|---|---|---|---|

| 1-(2-Hydroxyethyl)piperidin-3-yl carbamate | Lacks benzyl ester | Reduced receptor binding affinity | |

| N-Benzyl-N-(2-hydroxyethyl)carbamate | Different N-substitution | Enhanced metabolic stability | |

| (S)-1-(2-Hydroxypropyl)piperidin-3-yl carbamate | Hydroxypropyl side chain | Increased lipophilicity, BBB penetration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.